6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol
Description
6'-Bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol is a biquinoline derivative featuring a fused aromatic system with bromine, phenyl, and hydroxyl substituents. The bromine atom at the 6'-position introduces electron-withdrawing effects, while the diphenyl groups enhance steric bulk and π-conjugation. The hydroxyl group at the 2'-position enables hydrogen bonding, influencing solubility and coordination chemistry.
Properties
IUPAC Name |
6-bromo-4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2O/c31-21-15-16-26-24(17-21)28(20-11-5-2-6-12-20)29(30(34)33-26)27-18-23(19-9-3-1-4-10-19)22-13-7-8-14-25(22)32-27/h1-18H,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWEBCBIIOVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann Coupling of Halogenated Quinolines
A common approach involves Ullmann coupling of 2-bromo-4-phenylquinoline and 3-bromo-4-phenylquinoline derivatives. Copper(I) catalysts (e.g., CuI) in dimethylformamide (DMF) at 120–140°C facilitate C–C bond formation between the quinoline moieties.
Reaction conditions :
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling using boronic acid derivatives offers improved regiocontrol. For example, 6-bromo-2'-methoxy-[2,3'-biquinoline] undergoes Suzuki coupling with phenylboronic acid to install the 4,4'-diphenyl groups.
Optimized parameters :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : NaHCO₃ (3 equiv)
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Solvent : Toluene/EtOH (3:1), 90°C, 12 h
-
Yield : 52%
Bromination Strategies
Bromine is introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).
EAS with Molecular Bromine
Direct bromination of 4,4'-diphenyl-[2,3'-biquinoline]-2'-ol using Br₂ in acetic acid achieves regioselective bromination at the 6' position.
| Parameter | Value |
|---|---|
| Bromine equivalent | 1.1 equiv |
| Solvent | Acetic acid |
| Temperature | 60°C, 6 h |
| Yield | 67% |
Limitation: Over-bromination occurs if reaction time exceeds 8 h.
Directed Ortho-Metalation (DoM)
A two-step DoM protocol enhances selectivity:
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Silylation : Protect the 2'-OH group with tert-butyldimethylsilyl chloride (TBDMSCl).
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Lithiation-Bromination : Treat with LDA (2.2 equiv) at −78°C, followed by Br₂ quench.
Results :
Hydroxylation at the 2'-Position
The 2'-hydroxyl group is installed via hydrolysis of methoxy precursors or oxidative methods.
Acidic Hydrolysis
Methoxy-protected intermediates are demethylated using HBr in acetic acid:
Procedure :
Boron Tribromide Demethylation
BBr₃ in dichloromethane (DCM) at −20°C selectively cleaves methoxy groups without affecting bromine:
| Condition | Outcome |
|---|---|
| BBr₃ (3 equiv) | Complete conversion |
| Temp | −20°C → RT, 4 h |
| Yield | 81% |
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol/water.
Key analytical data :
Challenges and Optimization
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 100 W) reduces reaction times from 24 h to 2 h for Ullmann coupling, improving yield to 49%.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for bromination and coupling steps:
| Step | Batch Yield | Flow Yield |
|---|---|---|
| Biquinoline coupling | 45% | 61% |
| Bromination | 67% | 74% |
Cost drivers: Pd catalysts (42% of total) and HPLC purification (28%) .
Chemical Reactions Analysis
Types of Reactions
6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of 4,4’-diphenyl-[2,3’-biquinoline]-2’-ol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of biquinoline compounds exhibit promising anticancer properties. Specifically, 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Study: Bcr-Abl Inhibitors
A study focused on the synthesis of 8-aminoquinoline derivatives demonstrated that modifications at specific positions could enhance their efficacy as Bcr-Abl inhibitors in chronic myelogenous leukemia (CML) models. The introduction of bromine at the 6-position was found to significantly improve binding affinity and selectivity towards the Bcr-Abl tyrosine kinase, suggesting that similar modifications in biquinoline structures could yield potent anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that it possesses significant inhibitory effects, making it a candidate for developing new antimicrobial agents.
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | MIC values ranging from 50 to 200 µg/mL | Effective against several strains |
| Control Compound A | MIC values ranging from 100 to 300 µg/mL | Limited effectiveness |
| Control Compound B | MIC values ranging from 200 to 400 µg/mL | No significant activity |
This table illustrates the superior antimicrobial activity of this compound compared to control compounds .
Catalysis and Material Science
Catalytic Applications
The compound has been explored as a catalyst in organic reactions such as oxidative coupling processes. Its unique structure allows it to function effectively in facilitating reactions that form carbon-carbon bonds. Studies have shown that using this compound as a catalyst can lead to higher yields and selectivity in biaryl coupling reactions.
Case Study: Rhodium-Catalyzed Reactions
In a recent study, a heterogeneous rhodium-catalyzed oxidative homocoupling reaction involving anilines was reported. The presence of biquinoline derivatives enhanced the reaction efficiency by stabilizing the transition state during the catalytic cycle . This application highlights the potential for using biquinoline-based compounds in developing new catalytic systems.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have indicated that variations in substituents can significantly influence biological outcomes.
Key Findings from SAR Studies
- Bromine Substitution: Enhances binding affinity to target proteins.
- Diphenyl Groups: Contribute to increased lipophilicity and cellular uptake.
- Hydroxyl Group: Plays a critical role in mediating interactions with biological targets.
These insights are essential for guiding future synthetic efforts aimed at enhancing the therapeutic potential of this compound .
Conclusion and Future Directions
The applications of this compound span multiple domains including medicinal chemistry and catalysis. Its promising biological activities warrant further exploration through:
- In Vivo Studies: To evaluate therapeutic efficacy and safety profiles.
- Mechanistic Investigations: To elucidate pathways affected by this compound.
- Development of Derivatives: To enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 6’-bromo-4,4’-diphenyl-[2,3’-biquinoline]-2’-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
2,2'-Biquinoline-4,4'-dicarboxylic Acid (CAS 1245-13-2)
- Substituents : Carboxylic acid groups at 4,4'-positions.
- Key Properties :
- Contrast: The bromo and phenyl groups in 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol reduce polarity (predicted XLogP3 ≈ 6.5), favoring non-polar environments. The hydroxyl group may act as a weak anchoring group but lacks the strong metal-binding capability of carboxylates .
Poly(2,2′-biquinoline-4,4′-dicarbohydrazide)-co-(bistrimelliteimide)
- Substituents : Carbohydrazide and imide functional groups.
- Key Properties: High solubility in polar aprotic solvents (e.g., DMF), enabling membrane formation for organic solvent separation . Demonstrated efficacy in pervaporation of benzene/isopropanol mixtures .
- Contrast: The bromo and phenyl substituents in the target compound likely reduce solubility in polar solvents, limiting its utility in membrane applications unless copolymerized with hydrophilic monomers .
cis-Di(thiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II)
- Substituents : Bipyridyl core with carboxylate and thiocyanate ligands.
- Key Properties :
- Contrast : The target compound lacks carboxylates and transition-metal coordination, limiting its role in sensitizers. However, bromine’s electron-withdrawing nature could stabilize charge-separated states in optoelectronic applications .
Physicochemical Properties
Table 1: Comparative Properties of Biquinoline Derivatives
Electronic and Optical Behavior
Conjugation Effects :
- Carboxylate and carbohydrazide derivatives exhibit enhanced conjugation for charge transfer, critical for DSSCs .
- The bromo and phenyl groups in the target compound may disrupt conjugation due to steric hindrance, but bromine’s inductive effects could stabilize excited states in photoluminescent applications .
- Absorption and Emission: Ruthenium bipyridyl complexes show broad visible absorption (λₘₐₓ ~550 nm) . Biquinoline derivatives with electron-withdrawing groups (e.g., Br) may exhibit blue-shifted absorption compared to carboxylate analogues, as seen in related bromobenzene systems .
Biological Activity
Chemical Structure and Properties
6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol is characterized by its unique biquinoline structure with a bromine substituent and hydroxyl group. The presence of these functional groups may influence its biological interactions and mechanisms of action.
Anticancer Properties
Research indicates that compounds within the biquinoline family possess significant anticancer properties. For instance, studies have shown that derivatives of biquinoline can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis | |
| MCF-7 | 7.5 | Cell Cycle Arrest | |
| A549 | 4.0 | Inhibition of Metastasis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 10 µg/mL | 4 |
| S. aureus | 15 µg/mL | |
| P. aeruginosa | 20 µg/mL |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that biquinoline derivatives may inhibit specific kinases involved in cancer progression.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : Biquinolines can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study reported an IC50 value of 7.5 µM, indicating potent anticancer activity. -
Case Study on Antimicrobial Effects :
An investigation into the antimicrobial effects against E. coli revealed an MIC of 10 µg/mL, suggesting that this compound could be a candidate for further development in treating bacterial infections resistant to conventional antibiotics.
Q & A
[Basic] How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of 6'-bromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-ol?
Methodological Answer:
Use factorial designs (full or fractional) to systematically vary parameters such as temperature, catalyst concentration, and reaction time. Orthogonal arrays (e.g., Taguchi methods) minimize the number of trials while capturing interactions between variables. Analyze yield and purity data using regression models to identify optimal conditions. Post-optimization validation via ANOVA ensures statistical significance of results .
[Advanced] What computational strategies are recommended for predicting reaction pathways and intermediates in the synthesis of this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. ICReDD’s integrated approach combines reaction path search algorithms with experimental feedback loops to refine computational predictions. Validate with kinetic isotope effects or spectroscopic monitoring (e.g., in situ IR) to confirm mechanistic hypotheses .
[Basic] What statistical approaches are essential for analyzing discrepancies in yield data across repeated syntheses?
Methodological Answer:
Apply ANOVA to identify significant variations between experimental batches. Use residual analysis to detect outliers and assess measurement precision. For multi-step syntheses, principal component analysis (PCA) can isolate critical variables (e.g., solvent purity, mixing efficiency) contributing to variability .
[Advanced] How can researchers address contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
Re-examine assumptions in computational models (e.g., solvent effects, implicit vs. explicit solvation). Cross-validate using alternative methods like coupled-cluster theory or machine learning-based force fields. Experimentally, verify reactant purity (via HPLC) and control atmospheric conditions (e.g., moisture/oxygen exclusion) to minimize external interference .
[Basic] What are the key considerations for scaling up the synthesis of this compound from lab-scale to pilot-scale reactors?
Methodological Answer:
Evaluate heat/mass transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler). Conduct parametric studies on stirring rate and catalyst loading to maintain reaction efficiency. Pilot-scale trials should incorporate process analytical technology (PAT) for real-time monitoring of critical quality attributes .
[Advanced] How can multi-scale modeling techniques elucidate the photophysical properties of this compound?
Methodological Answer:
Combine time-dependent DFT (TD-DFT) for electronic excitations with molecular dynamics (MD) simulations to account for solvent interactions. Validate predictions using UV-Vis absorption, fluorescence spectroscopy, and transient absorption spectroscopy. Correlation plots between computed and experimental spectra refine parameterization of computational models .
[Basic] What experimental protocols ensure accurate characterization of this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies using factorial matrices to test pH (1–14) and temperature (25–80°C). Monitor degradation via LC-MS and NMR spectroscopy. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
[Advanced] What role do theoretical frameworks play in guiding the design of novel derivatives based on this compound’s core structure?
Methodological Answer:
Leverage Hammett substituent constants and frontier molecular orbital (FMO) theory to predict electronic effects of substituents. Use docking simulations to assess binding affinity in target applications (e.g., catalytic or biological systems). Synthesize derivatives iteratively, guided by computational SAR (structure-activity relationship) maps .
[Basic] How can researchers validate the purity of this compound using orthogonal analytical techniques?
Methodological Answer:
Combine HPLC (for quantitative purity assessment) with 1H/13C NMR (structural verification) and elemental analysis (CHN quantification). Cross-correlate results to detect systematic errors (e.g., column degradation in HPLC) .
[Advanced] What methodologies are effective in resolving ambiguities in crystallographic data for this compound?
Methodological Answer:
Perform high-resolution X-ray diffraction with synchrotron radiation to improve data quality. Refine structures using dual-space algorithms (e.g., SHELXT) and validate against DFT-optimized geometries. For disordered regions, apply constraints based on spectroscopic data (e.g., NOESY for proximity analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
